Ro 23-3423

Thromboxane Synthase Inhibition Human Platelet Microsomal Assay IC50 Comparison

Select Ro 23-3423 for validated in vivo TXAS inhibition in endotoxemia models. This pyridoquinazoline compound increases PGE2/PGF2α via substrate shunting at <10 μg/mL, with peer-reviewed ovine hemodynamic characterization. Ideal for SAR studies comparing scaffold-dependent pharmacology. Maintain plasma <10 μg/mL to avoid confounding cyclooxygenase inhibition.

Molecular Formula C23H22N4O2
Molecular Weight 386.4 g/mol
CAS No. 110996-51-5
Cat. No. B1679467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRo 23-3423
CAS110996-51-5
SynonymsN-(1-methyl-4-(3-pyridinyl)butyl)(1-oxo)-1H-pyrido(2,1-8)quinazoline-8-carboxamide
Ro 23-3423
Ro-23-3423
Molecular FormulaC23H22N4O2
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESCC(CCCC1=CN=CC=C1)NC(=O)C2=CN3C=C4C(=O)C=CC=C4N=C3C=C2
InChIInChI=1S/C23H22N4O2/c1-16(5-2-6-17-7-4-12-24-13-17)25-23(29)18-10-11-22-26-20-8-3-9-21(28)19(20)15-27(22)14-18/h3-4,7-16H,2,5-6H2,1H3,(H,25,29)
InChIKeyXGWLCZMAVDFGQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ro 23-3423 (CAS 110996-51-5): A Pyridoquinazoline Thromboxane Synthase Inhibitor with Documented In Vivo Hemodynamic Activity in Endotoxemia Models


Ro 23-3423 (CAS 110996-51-5) is a pyridoquinazoline-class thromboxane synthase (TXAS) inhibitor with an in vitro IC50 of 0.33 μM against human platelet microsomal thromboxane synthase . The compound's chemical designation is N-(1-methyl-4-(3-pyridinyl)butyl)-1-oxo-1H-pyrido(2,1-b)quinazoline-8-carboxamide, with molecular formula C23H22N4O2 and molecular weight 386.45 [1]. Unlike many comparator compounds in the thromboxane synthase inhibitor class, Ro 23-3423 possesses peer-reviewed in vivo pharmacodynamic characterization in an ovine endotoxemia model, where it demonstrates dose-dependent effects on arachidonic acid metabolite profiles and systemic hemodynamics [2].

Why Ro 23-3423 Cannot Be Interchanged with Other Thromboxane Synthase Inhibitors in Endotoxemia and Hemodynamic Research


Thromboxane synthase inhibitors exhibit substantial variation in enzyme inhibition potency (spanning over three orders of magnitude, from 0.015 μM to >300 μM), molecular scaffold chemistry, and crucially, their in vivo pharmacodynamic profiles [1]. While compounds such as furegrelate (IC50 = 15 nM) demonstrate higher microsomal enzyme inhibition potency in vitro, their hemodynamic effects and arachidonic acid shunt metabolite profiles may differ substantially from those of pyridoquinazoline-based inhibitors . Ro 23-3423 exhibits a unique dose-response relationship wherein therapeutic-range plasma concentrations (<10 μg/mL) augment PGE2/PGF2α production via substrate shunting, whereas suprapharmacologic concentrations (>10 μg/mL) paradoxically reduce these prostaglandins via cyclooxygenase inhibition [2]. This concentration-dependent mechanistic bifurcation, which is not universally documented across TXAS inhibitors, has direct implications for experimental design, dose selection, and data interpretation in endotoxemia and hemodynamic studies.

Ro 23-3423 Product-Specific Quantitative Differentiation Evidence


Comparative Thromboxane Synthase Inhibition Potency: Ro 23-3423 vs. Furegrelate and ZD1542 in Human Platelet Microsomal Assays

In human platelet microsomal thromboxane synthase assays, Ro 23-3423 demonstrates an IC50 of 0.33 μM (330 nM) . Cross-study comparison reveals that furegrelate (U-63557A) is approximately 22-fold more potent in the same assay system (IC50 = 15 nM), while ZD1542 is approximately 20-fold more potent (IC50 = 0.016 μM = 16 nM) [1]. KF13218, a structurally distinct pyridobenzazepinone derivative, shows an IC50 of 27 nM against human platelet microsomal enzyme [2]. This places Ro 23-3423 in the intermediate potency range among thromboxane synthase inhibitors, with substantially lower enzyme inhibition potency than the most potent comparators.

Thromboxane Synthase Inhibition Human Platelet Microsomal Assay IC50 Comparison Enzyme Inhibition

Dose-Dependent Systemic Hemodynamic Effects of Ro 23-3423 in Normal Sheep: SAP and SVR Correlation

In normal anesthetized sheep, increasing plasma concentrations of Ro 23-3423 correlate with decreased systemic vascular resistance (SVR, r = -0.80) and systemic arterial pressure (SAP, r = -0.92), with mean SAP falling from 80 mmHg at baseline to 50 mmHg at doses of 20 and 30 mg/kg [1]. This represents a 37.5% reduction in mean SAP. Unlike comparator studies using OKY-046 in ovine endotoxemia, which focused on preventing endotoxin-induced pulmonary hypertension rather than baseline hemodynamic alteration [2], Ro 23-3423's effects on normal hemodynamics are quantitatively characterized.

In Vivo Hemodynamics Systemic Arterial Pressure Systemic Vascular Resistance Sheep Model Dose-Response

Concentration-Dependent Bifurcation of Prostaglandin Production: Therapeutic vs. Suprapharmacologic Ro 23-3423 Plasma Levels

Ro 23-3423 exhibits a unique concentration-dependent mechanistic bifurcation: at plasma concentrations below 10 μg/mL, the compound increases plasma and lymph levels of 6-keto-PGF1α, PGF2α, and PGE2 several-fold compared to controls, consistent with thromboxane synthase inhibition and substrate shunting to alternative prostaglandin pathways [1]. However, at doses exceeding 30 mg/kg with blood levels above 10 μg/mL, Ro 23-3423 paradoxically reduces plasma and lymph levels of these same prostaglandins, suggesting cyclooxygenase blockade at this dose range [1]. Peak 6-keto-PGF1α levels at 60 minutes post-endotoxin infusion in sheep with Ro 23-3423 levels below 10 μg/mL were associated with the greatest systemic hypotension (SVR r = -0.86) [1]. This concentration-dependent mechanistic switch is not a universal feature of TXAS inhibitors; for instance, ZD1542 did not modify platelet cyclooxygenase activity at concentrations up to 100 μM [2].

Prostaglandin Shunting Dose-Dependent Mechanism 6-keto-PGF1α PGE2 PGF2α Cyclooxygenase Inhibition

Structural Scaffold Differentiation: Pyridoquinazoline Core vs. Alternative Chemotypes Among Thromboxane Synthase Inhibitors

Ro 23-3423 belongs to the pyrido[2,1-b]quinazoline chemical class, as described in foundational patent literature (EP 0094080 B1, US 4551460A) covering pyridoquinazoline derivatives as agents for allergic conditions and vascular disorders involving thrombosis [1][2]. This distinguishes it from other TXAS inhibitor chemotypes: furegrelate is a benzofurancarboxylic acid derivative; ZD1542 is a 1,3-dioxane-based compound; KF13218 is a pyridobenzazepinone derivative; OKY-046 is an imidazole derivative; and dazoxiben is an imidazole-based inhibitor [3]. The pyridoquinazoline core represents a structurally distinct scaffold that may confer different physicochemical properties, off-target interaction profiles, and intellectual property considerations compared to alternative chemotypes.

Pyridoquinazoline Scaffold Chemotype Comparison Structure-Activity Relationship Chemical Series

In Vivo Efficacy in Endotoxin-Induced Pulmonary Vasoconstriction: Quantitative Inhibition of Thromboxane B2 Increase

In an ovine E. coli endotoxemia model, pretreatment with Ro 23-3423 significantly inhibited endotoxin-induced increases in thromboxane B2 (TxB2) in a dose-dependent manner [1]. Endotoxin infusion into normal sheep caused transient pulmonary vasoconstriction associated with increased TxB2 and 6-keto-PGF1α levels; both vasoconstriction and TxB2 increase were significantly inhibited by Ro 23-3423 pretreatment [1]. When compared to controls, plasma and lymph levels of 6-keto-PGF1α, PGF2α, and PGE2 after endotoxin infusion were increased several-fold by administering Ro 23-3423 up to plasma levels of 10 μg/mL [1]. Comparative studies with OKY-046 in ovine endotoxemia similarly demonstrated prevention of endotoxin-induced pulmonary hypertension and TxB2 increases [2], indicating class-level efficacy but without direct quantitative head-to-head comparison.

Endotoxemia Pulmonary Vasoconstriction Thromboxane B2 In Vivo Efficacy Sheep Model

Dual-Property Deficiency: Absence of Thromboxane Receptor Antagonism in Ro 23-3423 vs. Dual-Acting Comparators

Ro 23-3423 functions as a selective thromboxane synthase inhibitor without reported thromboxane receptor (TP receptor) antagonist activity. In contrast, several comparator compounds possess dual pharmacological properties: ZD1542 exhibits both potent TXS inhibition (IC50 = 0.016 μM) and TP receptor antagonism (apparent pA2 = 8.3 against U46619-induced human platelet aggregation) [1]; R68070 combines TXS inhibition (serum thromboxane formation IC50 = 1 × 10^-7 mol/L) with TP receptor antagonism (U46619-induced aggregation IC50 = 1.2 × 10^-6 mol/L) [2]; BM-531 similarly exhibits dual activity [3]. The absence of receptor antagonism in Ro 23-3423's pharmacological profile makes it a cleaner tool compound for isolating thromboxane synthase inhibition effects without confounding receptor blockade.

Receptor Antagonism Dual-Acting Inhibitors Selectivity Profile Mechanistic Comparison

Optimized Research Application Scenarios for Ro 23-3423 Based on Quantified Differentiation Evidence


Endotoxemia and Sepsis Hemodynamic Research Requiring In Vivo Validated TXAS Inhibition

Ro 23-3423 is optimally suited for investigators studying thromboxane-mediated pathophysiology in endotoxemia and sepsis models, given its peer-reviewed in vivo characterization in ovine E. coli endotoxemia. The compound's documented ability to significantly inhibit endotoxin-induced TxB2 increases while augmenting PGE2/PGF2α production at therapeutic concentrations (<10 μg/mL) provides a validated experimental tool [1]. Researchers should maintain plasma concentrations below 10 μg/mL to avoid confounding cyclooxygenase inhibition at higher doses [1].

Pyridoquinazoline Scaffold Structure-Activity Relationship (SAR) Studies

Ro 23-3423 serves as a reference pyridoquinazoline chemotype for SAR investigations comparing TXAS inhibitors across different chemical scaffolds. As disclosed in US4551460A and EP0094080B1, the pyrido[2,1-b]quinazoline core represents a structurally distinct class from benzofurancarboxylic acids (furegrelate), 1,3-dioxanes (ZD1542), imidazoles (dazoxiben, OKY-046), and pyridobenzazepinones (KF13218) [1][2]. Investigators exploring scaffold-dependent differences in potency, selectivity, or pharmacokinetics will find Ro 23-3423 as the prototypical pyridoquinazoline TXAS inhibitor.

Mechanistic Studies Requiring Isolated Thromboxane Synthase Inhibition Without Receptor Antagonism

For experimental designs requiring dissection of thromboxane synthase inhibition from thromboxane receptor blockade, Ro 23-3423 offers a selective TXAS inhibition profile without confounding TP receptor antagonist activity. This distinguishes it from dual-acting compounds such as ZD1542, R68070, and BM-531, which possess both TXS inhibition and TP receptor antagonism [1][2][3]. Ro 23-3423 is therefore the preferred tool compound when the experimental objective is to isolate the effects of reduced thromboxane synthesis from those of receptor-level intervention.

Prostaglandin Shunting and Arachidonic Acid Cascade Redirection Studies

Ro 23-3423's well-characterized concentration-dependent effects on arachidonic acid metabolites make it particularly valuable for studies examining endoperoxide substrate shunting. At plasma concentrations <10 μg/mL, the compound increases 6-keto-PGF1α, PGF2α, and PGE2 several-fold via redirection of PGH2 to alternative prostaglandin pathways [1]. This quantifiable shunting effect, coupled with the documented cyclooxygenase inhibition at >10 μg/mL, provides a unique experimental system for investigating arachidonic acid cascade dynamics and the functional consequences of altered eicosanoid profiles in vivo [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ro 23-3423

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.